1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with benzyl, ethoxyphenyl, and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate thiophene derivatives with suitable reagents under controlled conditions.
Substitution Reactions: Subsequent steps involve the introduction of benzyl, ethoxyphenyl, and dimethyl groups through various substitution reactions. These reactions often require the use of specific catalysts and reagents to ensure selective substitution at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent due to its possible pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives, such as:
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but have different substituents, which can result in varying biological activities.
Properties
CAS No. |
892272-85-4 |
---|---|
Molecular Formula |
C23H22N2O3S |
Molecular Weight |
406.5 |
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22N2O3S/c1-4-28-19-12-10-18(11-13-19)25-21(26)20-15(2)16(3)29-22(20)24(23(25)27)14-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 |
InChI Key |
SOMYPMDOOMDAAT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
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